4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine
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Overview
Description
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a chemical compound that features a phenylamine group attached to a thiazole ring, which is further substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated thiazole intermediate reacts with morpholine.
Coupling with Phenylamine: The final step involves coupling the morpholinyl-thiazole intermediate with phenylamine through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenylamine group, leading to the formation of dihydrothiazoles or aniline derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenylamine group.
Scientific Research Applications
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridin-4-yl-thiazol-4-yl)-phenylamine: Similar structure but with a pyridine ring instead of a morpholine ring.
4-(2-Morpholin-4-yl-oxazol-4-yl)-phenylamine: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(2-Morpholin-4-yl-thiazol-4-yl)-benzylamine: Similar structure but with a benzylamine group instead of a phenylamine group.
Uniqueness
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is unique due to the presence of both morpholine and thiazole rings, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of biological targets and make it a versatile scaffold in drug design and material science.
Properties
IUPAC Name |
4-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAIHSQSXBLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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